(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone
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Overview
Description
The compound “(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone” is a complex organic molecule. It is a derivative of pyridopyrimidine, a class of compounds that includes a pyridine ring fused to a pyrimidine ring . The molecule also contains a pyrazole ring, which is a 5-membered ring consisting of three carbon atoms and two adjacent nitrogen centers .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring structures including a pyridopyrimidine and a pyrazole ring. The pyridopyrimidine skeleton consists of a pyridine fused to a pyrimidine . The pyrazole is a 5-membered ring consisting of three carbon atoms and two adjacent nitrogen centers .Scientific Research Applications
Solid-Phase Synthesis
The compound is involved in the solid-phase synthesis of 2-substituted 4-aminopyrido . This process starts by solid supporting an α,β-unsaturated acid to the Wang resin using DCC and 4-DMAP in THF .
Cyclization-Assisted Cleavage
The compound plays a crucial role in cyclization-assisted cleavage from resin, which is a part of the solid-phase synthesis process .
Synthesis of Tetrahydropteroic Acid Derivatives
The compound and its related compounds have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives .
Structure Features Study
The compound is used in the study of structure features, reactions, and synthetic methodologies of pyrido .
CDK2 Inhibitors
The compound is a part of a series of exceptionally selective CDK2 inhibitors . It was scaffold hopped to a 5,7-dihydro-6H-pyrrolo , which imparted a promising initial selectivity within the CDK family .
Multicomponent Synthesis
The compound is obtained from pyridine and pyrimidine derivatives or from multicomponent synthesis .
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors involved in cellular signaling pathways .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes . For instance, some compounds inhibit the activity of their target enzymes, while others may act as agonists or antagonists at receptor sites .
Biochemical Pathways
Compounds with similar structures have been known to affect various cellular signaling pathways, leading to downstream effects such as cell growth inhibition, apoptosis, or changes in gene expression .
Pharmacokinetics
Similar compounds have been reported to have good oral bioavailability and are metabolized by various enzymes in the liver .
Result of Action
Similar compounds have been known to induce changes at the molecular level, such as alterations in protein function or gene expression, and at the cellular level, such as changes in cell growth or viability .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .
properties
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-23-18(9-17(22-23)13-4-3-5-15(8-13)26-2)19(25)24-7-6-16-14(11-24)10-20-12-21-16/h3-5,8-10,12H,6-7,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUPKDZVAGWELK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CCC4=NC=NC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone |
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